L-Tryptophan, N-4-quinazolinyl-
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Overview
Description
L-Tryptophan, N-4-quinazolinyl- is a compound that combines the essential amino acid L-tryptophan with a quinazoline derivative. L-tryptophan is known for its role in protein synthesis and as a precursor to serotonin and melatonin. The quinazoline moiety is a heterocyclic compound with significant biological activity, often used in medicinal chemistry for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N-4-quinazolinyl- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with L-tryptophan. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones, which are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production of L-Tryptophan, N-4-quinazolinyl- can be achieved through microbial biosynthesis using genetically engineered Escherichia coli strains. This method is sustainable, cost-effective, and environmentally friendly compared to chemical synthesis. Metabolic pathway engineering allows for enhanced product titers by inactivating competing pathways, increasing intracellular levels of essential precursors, and overexpressing rate-limiting enzymatic steps .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, N-4-quinazolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for cyclization, ammonia solution for amidation, and various oxidizing and reducing agents for modifying the quinazoline ring. Reaction conditions typically involve refluxing and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are various quinazolinone derivatives, which exhibit significant biological activities, including analgesic, anti-inflammatory, and anticancer properties .
Scientific Research Applications
L-Tryptophan, N-4-quinazolinyl- has a wide range of scientific research applications:
Mechanism of Action
L-Tryptophan, N-4-quinazolinyl- exerts its effects primarily through the kynurenine pathway. The compound is metabolized by enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), leading to the production of various metabolites, including kynurenine and quinolinic acid. These metabolites play crucial roles in immune regulation, neurotransmitter synthesis, and inflammation . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
L-Tryptophan, N-4-quinazolinyl- can be compared with other similar compounds, such as:
Properties
CAS No. |
61381-37-1 |
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Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(quinazolin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C19H16N4O2/c24-19(25)17(9-12-10-20-15-7-3-1-5-13(12)15)23-18-14-6-2-4-8-16(14)21-11-22-18/h1-8,10-11,17,20H,9H2,(H,24,25)(H,21,22,23)/t17-/m0/s1 |
InChI Key |
OEZGJROHMIGLBH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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